molecular formula C12H18NO3P B1303800 N-(diethoxyphosphorylmethyl)-1-phenylmethanimine CAS No. 50917-73-2

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine

Cat. No.: B1303800
CAS No.: 50917-73-2
M. Wt: 255.25 g/mol
InChI Key: REXOGTNRQYAOQG-UHFFFAOYSA-N
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Description

N-(Diethoxyphosphorylmethyl)-1-phenylmethanimine (CAS 50917-73-2) is a phosphorus-based building block and reagent with a molecular formula of C12H18NO3P and a molecular weight of 255.25 g/mol . This compound, which may also be listed under the synonym Diethyl-N-benzylideneaminomethylphosphonate, is primarily utilized in organic synthesis for the formation of carbon-carbon bonds . Its key research value lies in its application as a Horner-Wadsworth-Emmons reagent, enabling the preparation of critical structures such as β-lactams and α-aminophosphonic acids, which are motifs of significant interest in medicinal chemistry . The reagent is also employed in methodologies for quaternary carbon formation, a valuable transformation in complex molecule assembly . Characteristic physical properties include a density of 1.119 g/mL at 25°C and a boiling point of 170°C at 0.5 Torr . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety information and material safety data sheet (MSDS) prior to use, as the compound requires careful handling .

Properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOGTNRQYAOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378636
Record name Diethyl [(benzylideneamino)methyl]phosphonate
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Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-73-2
Record name Diethyl [(benzylideneamino)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50917-73-2
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Preparation Methods

Condensation of Diethyl Phosphite with Benzylidene Amine

A common approach is the reaction of diethyl phosphite with benzylidene amine under controlled conditions to form the target imine phosphonate. This method involves:

  • Reactants : Diethyl phosphite and benzylidene amine (or benzaldehyde and an amine precursor).
  • Reaction Conditions : Typically conducted in an inert atmosphere (nitrogen or argon) to prevent oxidation, at moderate temperatures (room temperature to 60°C).
  • Solvents : Commonly tetrahydrofuran (THF) or dichloromethane (DCM) are used as solvents to dissolve reactants and facilitate the reaction.
  • Catalysts/Base : Bases such as lithium tert-butoxide or sodium hydroxide may be employed to promote the condensation reaction.

Representative Experimental Procedure

An example synthesis involves the following steps:

Step Description Conditions Yield
1 Preparation of diethyl p-toluenesulfonylmethylphosphonate intermediate Reaction of p-toluenesulfonyl chloride with diethyl phosphite in dichloromethane at 5-10°C for 3 hours 86.5%
2 Condensation with amine precursor Reaction with lithium tert-butoxide in THF at 60°C under nitrogen atmosphere 87.5%
3 Purification Flash column chromatography using petroleum ether:ethyl acetate (2:1) -

This sequence yields the diethyl (benzylideneamino-methyl)phosphonate with high purity and good yield.

Alternative Synthesis via Magnesium Isopropoxide Catalysis

Another reported method involves:

  • Using magnesium isopropoxide as a catalyst in dimethylformamide (DMF) solvent.
  • The reaction is carried out at elevated temperatures (45-65°C) with slow addition of diethyl (benzylideneamino-methyl)phosphonate.
  • Post-reaction workup includes acidification, extraction with dichloromethane, pH adjustment, and filtration to isolate the product.
  • This method achieves a purity of approximately 96.7% with an 88% yield.

Reaction Mechanism Insights

The preparation involves nucleophilic attack of the phosphonate anion on the imine carbon, forming the N-(diethoxyphosphorylmethyl)-1-phenylmethanimine structure. The use of bases such as lithium tert-butoxide facilitates deprotonation and activation of the phosphonate, enhancing nucleophilicity.

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C12H18NO3P
Molecular Weight 255.25 g/mol
Boiling Point 170°C at 0.5 Torr
Density 1.119 g/mL at 25°C
Refractive Index (n20/D) 1.521
Flash Point >110°C
Physical State Yellow liquid

These properties influence the choice of reaction conditions, such as temperature control and solvent selection, to optimize yield and purity.

Summary of Preparation Method Analysis

Method Key Reagents Solvent Catalyst/Base Temperature Yield Purity Notes
Condensation with lithium tert-butoxide Diethyl p-toluenesulfonylmethylphosphonate, amine precursor THF Lithium tert-butoxide 60°C 87.5% High Inert atmosphere required
Reaction with sodium hydroxide p-Toluenesulfonyl chloride, diethyl phosphite DCM Sodium hydroxide 5-10°C 86.5% High Exothermic reaction, temperature control critical
Magnesium isopropoxide catalyzed Compound XIV, diethyl (benzylideneamino-methyl)phosphonate DMF Magnesium isopropoxide 45-65°C 88% 96.7% Multi-step workup, high purity

Research Findings and Considerations

  • The use of strong bases such as lithium tert-butoxide enhances reaction rates and yields but requires strict moisture and oxygen exclusion.
  • Temperature control is critical, especially in exothermic steps involving p-toluenesulfonyl chloride.
  • Purification by flash chromatography or crystallization is necessary to achieve high purity suitable for further synthetic applications.
  • The magnesium isopropoxide method offers a scalable approach with high purity but involves more complex workup procedures.
  • Stability of the compound is enhanced by storage under inert atmosphere and avoidance of moisture.

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Aminophosphonates.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(diethoxyphosphorylmethyl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves the phosphorus atom, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected Imines
Compound Name Key Substituent(s) Electronic Effects
N-(Diethoxyphosphorylmethyl)-1-phenylmethanimine -CH₂-PO(OEt)₂ Strong electron-withdrawing (PO group)
N-(4-Methoxyphenyl)-1-phenylmethanimine -C₆H₄-OMe (para) Electron-donating (OMe group)
(E)-N-(2-(4-Methoxyphenyl)propan-2-yl)-1-phenylmethanimine -C(CH₃)₂-C₆H₄-OMe Steric hindrance + electron-donating
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine -O-PO(OEt)₂ + -CF₃ Strong electron-withdrawing (PO, CF₃)
  • Phosphoryl vs. Non-Phosphoryl Imines: The phosphoryl group in the target compound increases electrophilicity at the imine carbon compared to methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-1-phenylmethanimine), which exhibit reduced reactivity due to electron donation .
  • Steric Effects : Bulky substituents, such as in (E)-N-(2-(4-methoxyphenyl)propan-2-yl)-1-phenylmethanimine, hinder nucleophilic attacks, whereas the phosphorylmethyl group offers moderate steric hindrance while maintaining accessibility for reactions .

Physicochemical Properties

Table 3: Physical and Spectral Properties
Compound Name Melting Point (°C) Solubility Spectral Signature (¹H NMR)
(E)-N-(2-(4-Methoxyphenyl)propan-2-yl)-1-phenylmethanimine 34–36 Lipophilic δ 8.16 (s, imine H), 3.80 (s, OMe)
N-(3,4-Dichlorophenyl)-1-phenylmethanimine oxide 140–141 Moderate δ 7.24–7.67 (m, aromatic H)
Target Compound (Inferred) N/A Polar aprotic Expected δ 1.63 (s, PO(OEt)₂)
  • Solubility : The diethoxyphosphoryl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic imines.
  • Spectral Differentiation: ³¹P NMR would uniquely identify the phosphoryl group (~0–30 ppm range), absent in non-phosphorylated analogs .

Biological Activity

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine, a phosphorus-containing compound, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique phosphonate group, which contributes to its reactivity and biological properties. The molecular formula is C12H17N1O3PC_{12}H_{17}N_{1}O_{3}P with a molecular weight of approximately 255.25 g/mol. The compound's structure includes a diethoxyphosphoryl moiety attached to a phenylmethanimine framework.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Studies have shown that derivatives of this compound can act as effective antibacterial agents. Its phosphonate group may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, possibly through the modulation of inflammatory pathways in cells.
  • Enzyme Interactions : It has been studied for interactions with various enzymes, suggesting that it may influence biochemical pathways relevant to disease processes.

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Substitution : The phosphonate group acts as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles. This reactivity can lead to the formation of biologically active derivatives.
  • Enzyme Inhibition : By interacting with specific enzymes, the compound may inhibit their activity, which is crucial for its antibacterial and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
  • Inflammatory Response Modulation : Research focusing on inflammatory cell lines revealed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Investigations into enzyme kinetics showed that the compound could inhibit certain phosphatases involved in cellular signaling pathways, highlighting its potential therapeutic applications in conditions where these pathways are dysregulated.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be made:

Compound NameStructure TypeNotable Features
Diethyl phthalimidomethylphosphonatePhosphonateUsed as an intermediate; less complex than target compound
Diethyl aminomethylphosphonatePhosphonateLacks benzylidene moiety; different reactivity
Dimethyl diazomethylphosphonatePhosphonateContains diazo group; distinct applications
Diethyl isocyanomethylphosphonatePhosphonateFeatures isocyanate functionality; different behavior

Q & A

Basic: What are the established synthetic routes for N-(diethoxyphosphorylmethyl)-1-phenylmethanimine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves condensation of a phosphorylated amine (e.g., diethoxyphosphorylmethylamine) with benzaldehyde. Key steps include:

  • Acid catalysis (e.g., acetic acid) in ethanol or toluene under reflux.
  • Water removal via molecular sieves or azeotropic distillation to shift equilibrium toward imine formation.
  • Reaction monitoring using TLC or in situ FTIR to track aldehyde/amine consumption .
    For low yields:
  • Test Lewis acid catalysts (e.g., ZnCl₂) to enhance reactivity.
  • Optimize molar ratios (amine:aldehyde = 1:1.2) and inert atmosphere to prevent oxidation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the imine proton (δ ~8–9 ppm, CH=N–) and aromatic protons (δ ~7 ppm). The phosphoryl methylene (–CH₂–P=O) appears as a triplet (²J ~12–15 Hz) .
  • ³¹P NMR : Distinct singlet for the phosphoryl group (δ ~20–30 ppm) .
  • IR : C=N stretch (~1640 cm⁻¹) and P=O stretch (~1250 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
  • X-ray crystallography (if crystalline) resolves stereoelectronic effects .

Basic: How does this compound behave in standard imine reactivity assays (e.g., hydrolysis, reduction)?

Methodological Answer:

  • Hydrolysis : Susceptible to acidic/basic conditions, yielding benzaldehyde and phosphorylated amine. Monitor via pH-dependent kinetic studies (HPLC/NMR) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces C=N to a secondary amine. Compare selectivity with non-phosphorylated analogs to assess electronic effects .

Advanced: What role does the diethoxyphosphoryl group play in coordination chemistry or catalytic applications?

Methodological Answer:
The phosphoryl group can:

  • Act as a Lewis basic ligand (via P=O) for transition metals (e.g., Ni, Pd), altering catalytic activity in cross-coupling or hydrogenation reactions .
  • Provide steric bulk (ethoxy groups), influencing substrate access in asymmetric catalysis.
  • Comparative studies : Replace the phosphoryl group with sulfonyl or carbonyl analogs to isolate electronic contributions.

Advanced: How can computational modeling clarify the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry (Gaussian/B3LYP/6-311+G(d,p)) to map frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock .
  • MD simulations : Assess hydrolytic stability in solvated systems (GROMACS) .

Advanced: How can researchers resolve contradictions in reported catalytic outcomes involving this compound?

Methodological Answer:
Contradictions may arise from:

  • Metal-ligand ratio variations : Systematically test stoichiometries (e.g., 1:1 vs. 1:2 metal:ligand) .
  • In situ characterization : Use XAS or operando NMR to detect intermediate species (e.g., metal hydrides) .
  • Cross-reference analogs : Compare with structurally similar ligands (e.g., ’s π-conjugated methanimines) to identify trends .

Advanced: What methodologies assess the hydrolytic stability of this compound under varying conditions?

Methodological Answer:

  • Accelerated stability testing : Expose to buffered solutions (pH 3–10) at 40–60°C. Monitor degradation via:
    • HPLC : Quantify remaining imine and hydrolysis products.
    • ³¹P NMR : Track phosphoryl group integrity .
  • Moisture control : Store under inert atmosphere (argon) with 3Å molecular sieves .

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